3-Methylpiperidin-1-amine

Catalog No.
S13485280
CAS No.
M.F
C6H14N2
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylpiperidin-1-amine

Product Name

3-Methylpiperidin-1-amine

IUPAC Name

3-methylpiperidin-1-amine

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C6H14N2/c1-6-3-2-4-8(7)5-6/h6H,2-5,7H2,1H3

InChI Key

GSWWCKZTFBFYHA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)N

3-Methylpiperidin-1-amine is a heterocyclic organic compound with the molecular formula C7H17NC_7H_{17}N. It features a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom, with a methyl group attached to the nitrogen. This compound is significant in medicinal chemistry and organic synthesis due to its structural properties that allow it to interact with various biological systems and serve as a precursor for more complex molecules.

. A common method includes:

  • Starting Materials: The synthesis often begins with 3-methylpiperidine.
  • Reaction with Amine: It reacts with propylamine under controlled conditions.
  • Solvent and Catalyst: The reaction is usually carried out in the presence of a suitable solvent (like ethanol) and a catalyst to enhance yield.
  • Purification: Post-reaction, methods such as distillation or crystallization are used to purify the final product .

3-Methylpiperidin-1-amine exhibits various biological activities, primarily attributed to its interaction with specific receptors and enzymes. Its ability to modulate biological pathways makes it a valuable compound in pharmacological research. Studies have shown that derivatives of this compound can influence neurotransmitter systems, potentially affecting mood and cognitive functions. The exact mechanisms of action depend on the specific application and context in which the compound is utilized .

3-Methylpiperidin-1-amine has several applications across various fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
  • Organic Synthesis: The compound is utilized as a building block for more complex organic molecules due to its reactive amine group.
  • Agrochemicals: It finds use in the production of agrochemicals, contributing to agricultural practices by enhancing crop protection strategies .

Research involving 3-Methylpiperidin-1-amine has focused on its interactions with biological targets, particularly neurotransmitter receptors. Studies suggest that this compound can influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions. Understanding these interactions helps in developing therapeutic agents for mental health disorders .

Several compounds share structural similarities with 3-Methylpiperidin-1-amine, including:

Compound NameStructural FeaturesUnique Properties
3-(4-Methylpiperazin-1-yl)propan-1-amineContains a piperazine ring instead of piperidineDifferent binding affinities due to ring structure
2-(3-Methylpiperidin-1-yl)propan-1-amineVariation in position of methyl groupAltered reactivity patterns compared to 3-methyl variant
N,N-Dimethylpiperidin-1-amineTwo methyl groups on nitrogenIncreased lipophilicity affecting pharmacokinetics

Uniqueness

3-Methylpiperidin-1-amine is unique due to its specific structure that imparts distinct chemical and biological properties compared to similar compounds. Its reactivity profile, binding affinities, and potential therapeutic applications set it apart, making it valuable for targeted research in medicinal chemistry and pharmacology .

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

114.115698455 g/mol

Monoisotopic Mass

114.115698455 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types